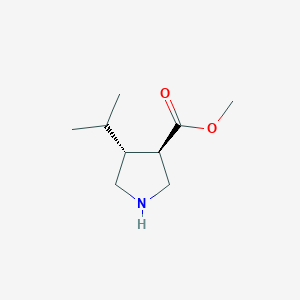

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester

Vue d'ensemble

Description

Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The synthesis of this compound can be achieved through various methods, including stereoselective synthesis routes that yield different stereoisomers. Notably, the synthesis involves retro-Dieckmann reactions which can influence the cis/trans ratio of the final product .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various strains of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways. This activity could be beneficial in treating conditions characterized by inflammation .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can offer neuroprotective benefits, possibly by interacting with neurotransmitter systems or by exerting antioxidant effects .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its overall therapeutic profile .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:

- GABA Receptors : Similar compounds have shown activity as GABA receptor modulators, influencing neurotransmission and potentially providing anxiolytic effects .

- Inflammatory Pathways : The anti-inflammatory properties might be mediated through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Case Studies

- Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of various pyrrolidine derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Study : In a neuroprotective study, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. Results indicated a reduction in cell death and oxidative markers, supporting its potential use in neurodegenerative disease models .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) [µg/mL] |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Table 2: Biological Activities and Mechanisms

| Activity Type | Observed Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anti-inflammatory | Reduction in cytokine levels | Modulation of NF-kB signaling |

| Neuroprotective | Decreased neuronal cell death | Antioxidant activity |

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester is integral in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to serve as a precursor for the development of novel therapeutic agents, particularly those aimed at treating conditions such as epilepsy and other neurological disorders .

Case Study: Synthesis of Carbapenam Antibiotics

Research has demonstrated that this compound can be utilized to synthesize various carbapenam antibiotics. For instance, the retro-Dieckmann reaction has been effectively employed to create stereoisomers of carbapenam-3-carboxylic acid methyl esters using this compound as a starting material. This method not only allows for the generation of enantiopure compounds but also enhances the efficiency of antibiotic synthesis .

Organic Synthesis

Facilitating Complex Molecule Construction

In organic chemistry, this compound is used to construct complex molecules through various synthetic pathways. Its ability to act as a chiral building block enables chemists to explore new reaction mechanisms and develop innovative synthetic strategies .

Example: Asymmetric Synthesis

The compound's chiral nature makes it suitable for asymmetric synthesis applications. Researchers have leveraged its properties to improve the selectivity and efficiency of catalytic processes in creating enantiomerically pure compounds .

Chiral Catalyst Research

Enhancing Catalytic Processes

The chiral properties of this compound are valuable in the study of asymmetric catalysis. It aids in the development of more selective catalysts, which are crucial for synthesizing pharmaceuticals with specific stereochemical configurations .

Biochemical Applications

Studying Enzyme Interactions

This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its role in these studies provides insights into cellular functions and mechanisms underlying various biological processes .

Case Study: Metabolic Pathway Analysis

In one study, this compound was used to analyze metabolic pathways involving specific enzymes, leading to a better understanding of their roles in cellular metabolism and potential therapeutic targets .

Material Science

Development of Specialty Polymers

In material science, this compound is utilized in formulating specialty polymers and materials. Its incorporation enhances the properties of coatings and adhesives, making them more effective for various industrial applications .

Propriétés

IUPAC Name |

methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCVOOMNEULPRD-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.